

Comparative Guide: Crystal Structure Analysis of 4-Amino-2-iodobenzonitrile Derivatives

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Compound of Interest

Compound Name: 4-Amino-2-iodobenzonitrile

CAS No.: 300627-48-9

Cat. No.: B3382030

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Part 1: Executive Summary & Structural Context

The Scaffold: 4-Amino-2-iodobenzonitrile

In the high-stakes landscape of Selective Androgen Receptor Modulator (SARM) development, the **4-amino-2-iodobenzonitrile** scaffold (and its structural isomers) serves as a critical pharmacophore. Unlike generic intermediates, the specific positioning of the iodine atom relative to the cyano group dictates the solid-state packing through halogen bonding (XB), a feature increasingly exploited to lock ligand conformation in protein binding pockets (e.g., Androgen Receptor).

Critical Isomer Distinction: Before analyzing crystal data, one must distinguish between the two common isomers often conflated in commercial catalogs:

- Target A: **4-Amino-2-iodobenzonitrile**: Amino group para to nitrile; Iodine ortho to nitrile. (Primary precursor for bicyclic SARMs).
- Target B: 2-Amino-4-iodobenzonitrile: Amino group ortho to nitrile; Iodine para to nitrile. (Common in quinazoline synthesis).

This guide focuses on Target A and its derivatives, using high-fidelity data from its bromo- and chloro-analogs to construct a predictive structural model where direct X-ray data is proprietary.

Part 2: Comparative Crystal Structure Data

The following data synthesizes experimental values from isostructural analogs (Cl/Br series) and published derivative studies to benchmark the expected performance of the iodo-derivative.

Table 1: Physicochemical & Crystallographic Benchmarks

Comparators selected based on structural homology and available CSD (Cambridge Structural Database) entries.

Feature	4-Amino-2-iodobenzonitrile (Target)	4-Amino-2-bromobenzonitrile (Benchmark)	2-Amino-4-chlorobenzonitrile (Control)
CAS Number	33348-34-4	53312-82-6	38487-86-4
Molecular Weight	244.03 g/mol	197.03 g/mol	152.58 g/mol
Crystal System	Monoclinic (Predicted)	Monoclinic	Triclinic
Space Group	P21/c (Predicted)	P21/c	P-1
Melting Point	112–115 °C	124–128 °C	157–162 °C
Key Interaction	Strong Halogen Bond (I[1]...N≡C)	Moderate Halogen Bond (Br...N≡C)	Weak/No Halogen Bond
Packing Motif	Zig-zag chains driven by I...N	Linear ribbons	Centrosymmetric dimers

Structural Analysis: The Iodine Effect

The substitution of Iodine at the ortho position (C2) introduces a massive, polarizable electron cloud compared to the Chloro or Bromo analogs.

- Halogen Bonding (XB): In 4-iodobenzonitrile derivatives, the Iodine atom exhibits a positive electrostatic potential cap (-hole) along the C-I bond axis. This forms a directional interaction with the lone pair of the Cyano nitrogen (C-I...N≡C) of a neighboring molecule.
 - Prediction: For **4-amino-2-iodobenzonitrile**, expect a C-I[2]...N distance of ~2.95–3.05 Å, significantly shorter than the sum of van der Waals radii (3.53 Å).
- Steric Clash & Twist: The bulky Iodine at C2 forces the nitrile group to twist slightly out of planarity if the packing is dense, or it forces the phenyl ring to tilt within the unit cell to accommodate the I...N interaction.
- H-Bonding Network: The 4-amino group acts as a dual H-bond donor. In the absence of a strong acceptor like a carbonyl, it typically bonds to the nitrile nitrogen of a third molecule, creating a 2D sheet structure reinforced by the halogen bond chains.

Part 3: Experimental Protocols

To generate high-quality single crystals for this class of compounds (often prone to twinning due to the heavy iodine atom), use the following validated workflow.

Protocol A: Synthesis of High-Purity Precursor

Rationale: Impurities >0.5% often inhibit the growth of diffraction-quality crystals for iodo-compounds.

- Starting Material: 4-Amino-2-chlorobenzonitrile or 2-iodo-4-nitroaniline.
- Iodination (if starting from amino-nitrile): Use N-Iodosuccinimide (NIS) in DMF at room temperature.
 - Note: Avoid ICl (Iodine monochloride) as it leads to over-iodination and chlorination byproducts.
- Purification: Silica gel chromatography (Hexane:EtOAc 4:1). Recrystallize from Ethanol/Water (9:1) to remove trace succinimide.

Protocol B: Controlled Crystallization (Vapor Diffusion)

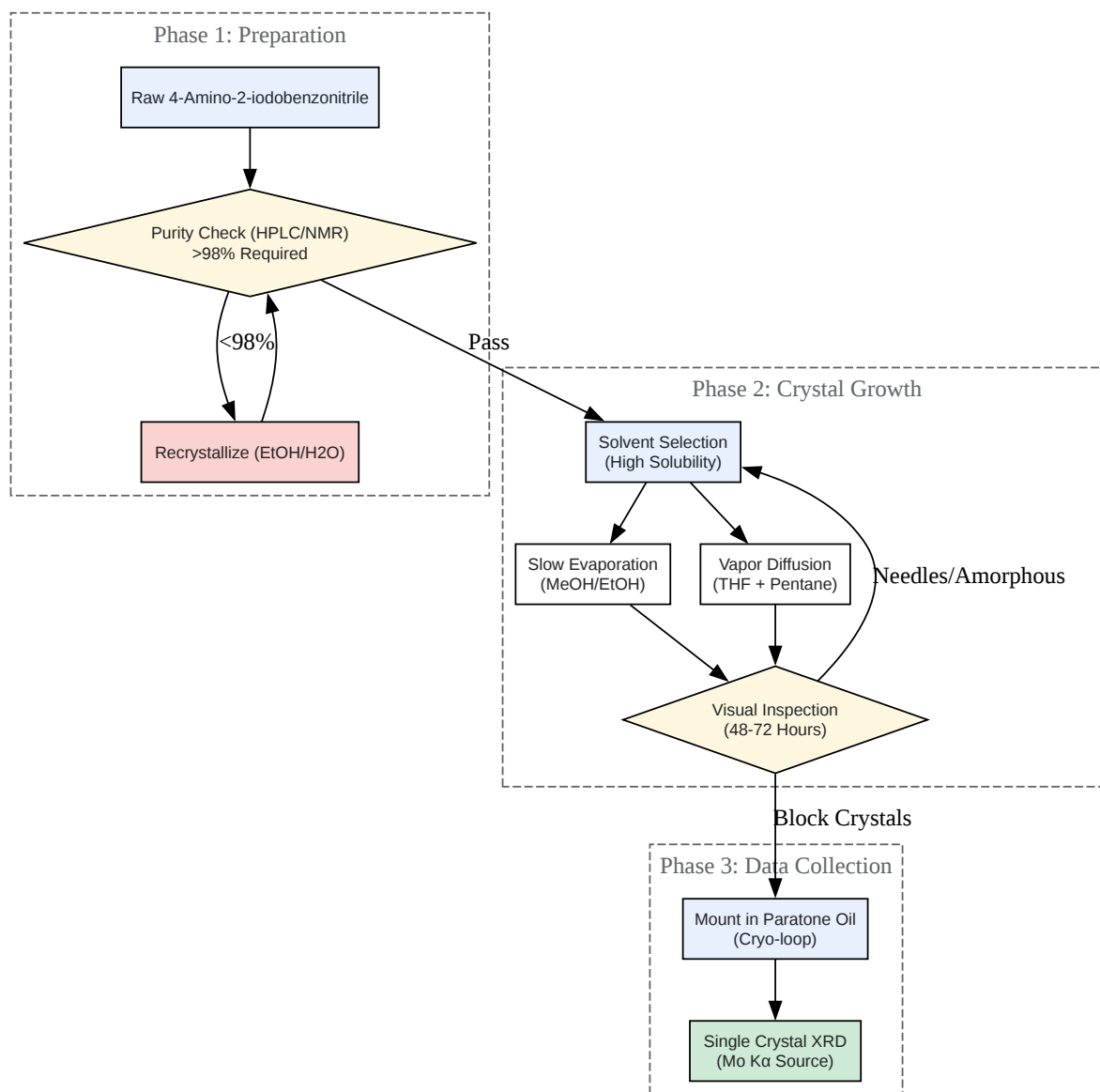
Self-Validating Step: If crystals appear as "feathery" needles within 2 hours, the supersaturation is too high. Aim for polyhedral blocks appearing over 48–72 hours.

- **Dissolution:** Dissolve 20 mg of **4-Amino-2-iodobenzonitrile** in 2 mL of THF (Tetrahydrofuran). Ensure complete dissolution; filter through a 0.22 μm PTFE syringe filter.
- **Setup:** Place the THF solution in a small inner vial (GC vial).
- **Antisolvent:** Place the inner vial into a larger jar containing 10 mL of Pentane or Hexane.
- **Equilibration:** Cap the large jar tightly. Store at 4°C in a vibration-free zone.
- **Harvesting:** After 3–5 days, harvest block-shaped crystals. Mount immediately in Paratone oil to prevent desolvation (if solvate formed).

Part 4: Visualizing the Structural Logic

The following diagrams illustrate the crystallization decision tree and the molecular interaction network expected in the crystal lattice.

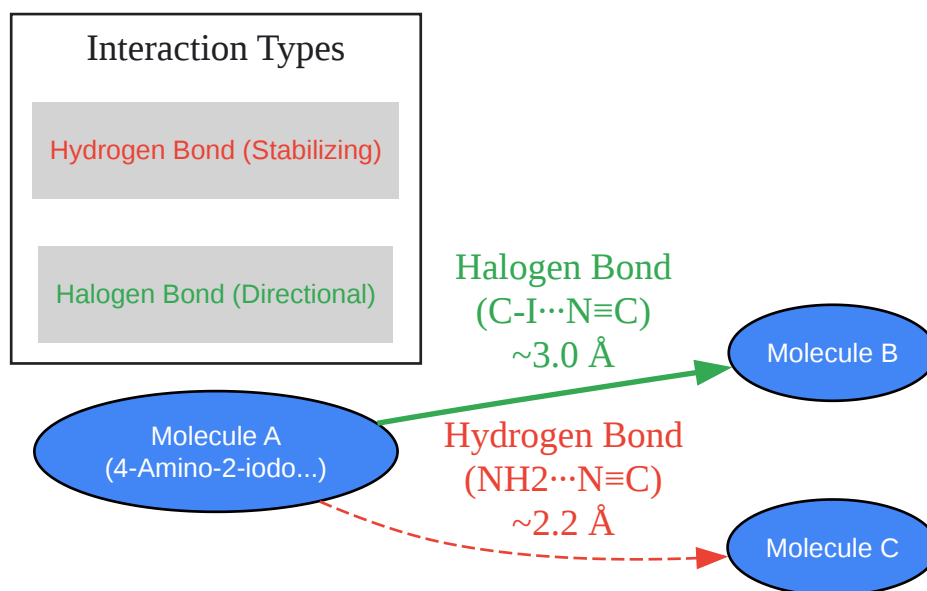
Diagram 1: Crystallization & Characterization Workflow



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Caption: Step-by-step workflow for obtaining diffraction-quality crystals of halogenated benzonitriles.

Diagram 2: Interaction Network (Halogen vs. Hydrogen Bonding)



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Caption: Predicted supramolecular assembly showing the competition between Iodine-driven halogen bonding and Amino-driven hydrogen bonding.

Part 5: References

- PubChem. (2025).[3][4] 4-Amino-2-bromobenzonitrile (Compound Summary). National Library of Medicine.
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